
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid, also known as MPSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid for lab experiments is its relatively low toxicity. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is its limited solubility, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several potential future directions for the study of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid. One area of interest is the development of more effective and targeted formulations of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid for the treatment of specific diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid and to identify potential side effects or limitations of its use. Finally, there is potential for the use of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid can be synthesized through a multistep process involving the reaction of piperidine with 4-bromobenzene-1-sulfonyl chloride, followed by the addition of 4-methoxyphenylacetic acid. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-[4-(4-methoxypiperidin-1-yl)sulfonylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-6-8-15(9-7-12)21(18,19)13-4-2-11(3-5-13)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSVNEQCTQUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

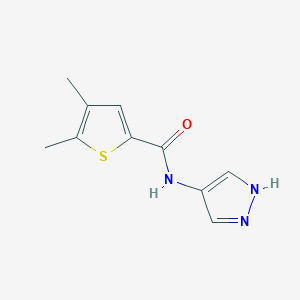
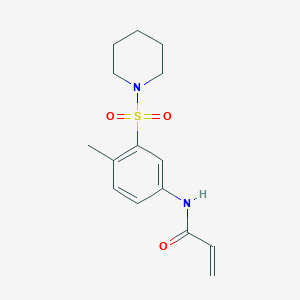
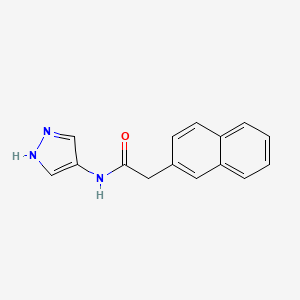
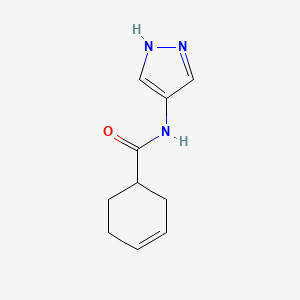


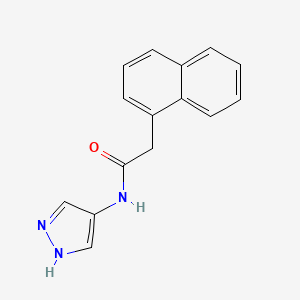


![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)

